Triethylene glycol monoethyl ether
Overview
Description
Mechanism of Action
Target of Action
Triethylene glycol monoethyl ether (TEGME), also known as Ethyltriglycol, is a chemical compound that primarily targets various organic and inorganic substances due to its excellent solvency properties . It is commonly used as a solvent in paints, cleaners, and a variety of other applications .
Mode of Action
TEGME interacts with its targets by dissolving or dispersing the substance within its structure, thereby facilitating various chemical reactions or processes . The presence of both ether and alcohol functional groups in TEGME contributes to its unique solvency properties .
Biochemical Pathways
It is known that tegme can be used in the modification of anthraquinone material for redox flow batteries, preparation of polymeric electrolyte for electrochemical devices, and formation of the binary system of polyethylene glycol for absorption of silica .
Pharmacokinetics
It is known that tegme is a volatile organic compound and is likely to be rapidly absorbed and distributed in the body following inhalation or dermal exposure
Result of Action
The molecular and cellular effects of TEGME’s action largely depend on its application. In its role as a solvent, TEGME can facilitate the dissolution or dispersion of various substances, thereby enabling or enhancing certain chemical reactions or processes .
Action Environment
The action, efficacy, and stability of TEGME can be influenced by various environmental factors. For instance, TEGME is a volatile organic compound and its volatility can be affected by temperature and pressure .
Biochemical Analysis
Biochemical Properties
Triethylene glycol monoethyl ether is known for its solubility and stability. It is completely miscible in water
Cellular Effects
It is known that glycol ethers, a class of compounds to which this compound belongs, can cause narcosis, pulmonary edema, and severe liver and kidney damage when humans are exposed to high levels .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented in the literature. The U.S. EPA has deemed the database insufficient to derive an inhalation reference concentration (RfC) for this compound .
Dosage Effects in Animal Models
It is known that glycol ethers can cause testicular damage, reduced fertility, maternal toxicity, early embryonic death, birth defects, and delayed development in animals following inhalation and oral exposure .
Preparation Methods
Triethylene glycol monoethyl ether is typically synthesized through the reaction of ethylene oxide with ethanol in the presence of a catalyst. The reaction proceeds via the formation of intermediate ethylene glycol monoethyl ether, which further reacts with additional ethylene oxide to form this compound . Industrial production methods often involve continuous processes with controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triethylene glycol monoethyl ether undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethylene glycol monoethyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triethylene glycol monoethyl ether is unique among glycol ethers due to its specific chemical structure and properties. Similar compounds include:
Ethylene glycol monomethyl ether: Has a shorter ethylene glycol chain and different solubility properties.
Diethylene glycol monoethyl ether: Has a shorter ethylene glycol chain and different boiling and melting points.
Propylene glycol methyl ether: Derived from propylene oxide and has different toxicity and solvent properties.
This compound stands out due to its balance of solubility, low toxicity, and versatility in various applications.
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMVVDJSNMRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4, Array | |
Record name | ETHOXY TRIGLYCOL | |
Source | CAMEO Chemicals | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024368 | |
Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID. | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
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Record name | Triethylene glycol monoethyl ether | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
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Boiling Point |
493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C | |
Record name | ETHOXY TRIGLYCOL | |
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Flash Point |
275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c. | |
Record name | ETHOXY TRIGLYCOL | |
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Solubility |
Miscible with most organic solvents., In water, miscible, Solubility in water: very good | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
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Density |
1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02 | |
Record name | ETHOXY TRIGLYCOL | |
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Vapor Density |
Relative vapor density (air = 1): 6.2 | |
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Vapor Pressure |
0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-50-5 | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | Triethylene glycol monoethyl ether | |
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Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
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Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
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Record name | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol | |
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Melting Point |
-1.7 °F (USCG, 1999), -18.7 °C, -19 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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